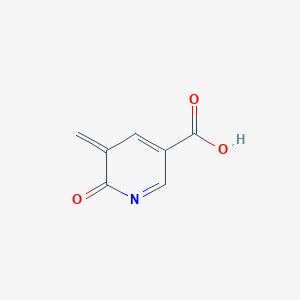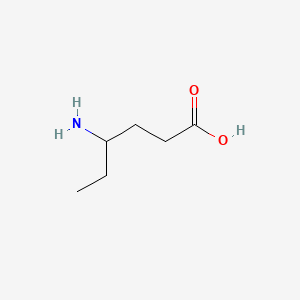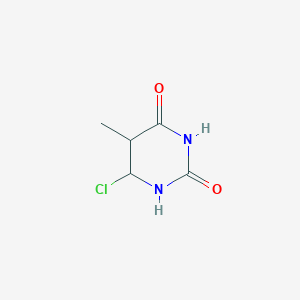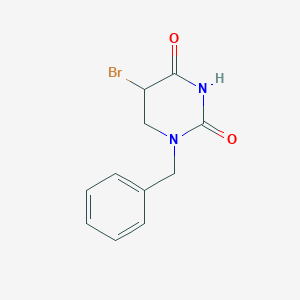![molecular formula C8H16N2O4 B12356709 N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12356709.png)
N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-1,2-dideoxynojirimycin is a compound known for its potent inhibitory effects on hexosaminidases, enzymes that play a crucial role in the degradation of glycoproteins and glycolipids. This compound is an iminosugar analog of N-acetylglucosamine and has shown significant therapeutic potential for treating various lysosomal storage disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1,2-dideoxynojirimycin involves a stereoselective approach. One of the key methods includes the stereoselective ring-opening of cyclic sulfates or epoxides derived from a common bicyclic precursor.
Industrial Production Methods
Industrial production methods for 2-Acetamido-1,2-dideoxynojirimycin are not extensively documented. the stereoselective synthesis approach mentioned above can be adapted for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-1,2-dideoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Acetamido-1,2-dideoxynojirimycin, such as ureido-DNJNAc conjugates, which have shown potent inhibitory effects on hexosaminidases .
Aplicaciones Científicas De Investigación
2-Acetamido-1,2-dideoxynojirimycin has a wide range of scientific research applications:
Chemistry: Used as a ligand for the affinity purification of N-acetylglucosaminidases.
Biology: Acts as an inhibitor to identify, purify, and differentiate N-acetylglucosaminidases.
Medicine: Shows therapeutic potential for treating lysosomal storage disorders by inhibiting hexosaminidases.
Industry: Utilized in the production of specific inhibitors for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-1,2-dideoxynojirimycin involves its binding to the active site of hexosaminidases, thereby inhibiting their activity. This inhibition prevents the degradation of glycoproteins and glycolipids, which is beneficial in treating lysosomal storage disorders. The compound targets the enzyme’s active site, mimicking the natural substrate and blocking its function .
Comparación Con Compuestos Similares
Similar Compounds
- Pochonicine
- Siastatine B
- Nagstatine
- 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol
Uniqueness
2-Acetamido-1,2-dideoxynojirimycin is unique due to its high selectivity and potency as a hexosaminidase inhibitor. Unlike other similar compounds, it has shown a remarkable ability to inhibit human hexosaminidases, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C8H16N2O4 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6?,7-,8-/m1/s1 |
Clave InChI |
GBRAQQUMMCVTAV-NIVRMLGLSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CNC([C@H]([C@@H]1O)O)CO |
SMILES canónico |
CC(=O)NC1CNC(C(C1O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12356645.png)
![N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B12356647.png)


![4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B12356660.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)


![2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12356677.png)

![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)

